molecular formula C11H9I2NO2 B13758860 4-Cyano-2,6-diiodophenyl butyrate CAS No. 71412-25-4

4-Cyano-2,6-diiodophenyl butyrate

Cat. No.: B13758860
CAS No.: 71412-25-4
M. Wt: 441.00 g/mol
InChI Key: AKKGPRGLGMMLBJ-UHFFFAOYSA-N
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Description

4-Cyano-2,6-diiodophenyl butyrate is an organic compound with the molecular formula C11H9I2NO2. It is characterized by the presence of cyano, diiodo, and butyrate functional groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,6-diiodophenyl butyrate typically involves the reaction of 4-cyano-2,6-diiodophenol with butyric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2,6-diiodophenyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-2,6-diiodophenyl butyrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-2,6-diiodophenyl butyrate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyano group can participate in nucleophilic addition reactions, while the diiodo groups can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2,6-diiodophenyl butyrate is unique due to the combination of cyano, diiodo, and butyrate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

71412-25-4

Molecular Formula

C11H9I2NO2

Molecular Weight

441.00 g/mol

IUPAC Name

(4-cyano-2,6-diiodophenyl) butanoate

InChI

InChI=1S/C11H9I2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3

InChI Key

AKKGPRGLGMMLBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Origin of Product

United States

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